molecular formula C10H15BN2O2 B1602322 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine CAS No. 1083179-99-0

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

Cat. No.: B1602322
CAS No.: 1083179-99-0
M. Wt: 206.05 g/mol
InChI Key: OERCBFJFHINDNO-UHFFFAOYSA-N
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Description

Molecular Composition and Isomerism

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine possesses the molecular formula C₁₀H₁₅BN₂O₂ with a precisely determined molecular weight of 206.05 grams per mole. The compound bears the Chemical Abstracts Service registry number 1083179-99-0, providing unambiguous identification within chemical databases. Alternative nomenclature includes pyrazine-2-boronic acid pinacol ester, reflecting its structural composition as a boronate ester derivative.

The molecular architecture consists of a pyrazine ring system directly bonded to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent at the 2-position. The pyrazine core contributes two nitrogen atoms in a 1,4-diazine arrangement, creating an electron-deficient aromatic heterocycle. The boronate ester moiety features a five-membered ring containing boron, two oxygen atoms, and two methyl-substituted carbon centers, forming the characteristic pinacol protection group commonly employed in organoboron chemistry.

Structural analysis reveals the compound exists as a single constitutional isomer, with the boronate ester exclusively attached at the 2-position of the pyrazine ring. However, conformational isomerism may occur due to rotation around the carbon-boron bond connecting the pyrazine and dioxaborolane rings. The steric bulk of the tetramethyl-substituted dioxaborolane ring influences the preferred conformational arrangements, as demonstrated in related pyrazine-boronate systems where torsion angles between aromatic and boronate components range from 15 to 35 degrees.

Property Value
Molecular Formula C₁₀H₁₅BN₂O₂
Molecular Weight 206.05 g/mol
Chemical Abstracts Service Number 1083179-99-0
Average Mass 206.054 g/mol
Monoisotopic Mass 206.122658 g/mol

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, X-Ray Diffraction)

Comprehensive spectroscopic characterization of this compound relies on multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework and substituent environments.

The International Union of Pure and Applied Chemistry name this compound accurately represents the complete structural arrangement. The corresponding International Chemical Identifier string InChI=1S/C10H15BN2O2/c1-9(2)10(3,4)15-11(14-9)8-7-12-5-6-13-8/h5-7H,1-4H3 provides machine-readable structural encoding. The simplified molecular-input line-entry system representation B1(OC(C(O1)(C)C)(C)C)C2=NC=CN=C2 offers a concise structural description suitable for database searching and computational applications.

X-ray crystallographic studies of related dicyanopyrazine-boronate compounds reveal important structural features that apply to this system. Single crystal analyses demonstrate that pyrazine-boronate esters adopt specific geometric arrangements influenced by intramolecular interactions. The pyrazine ring maintains planarity, while the boronate ester substituent may exhibit deviation from coplanarity depending on steric interactions and electronic effects. Torsion angles between the pyrazine ring and the dioxaborolane moiety typically range from minimal deviation to significant twist, as observed in analogous systems where angles vary from less than 1.5 degrees to over 35 degrees.

Infrared spectroscopy provides characteristic absorption bands corresponding to specific functional groups within the molecule. The boronate ester displays distinctive boron-oxygen stretching frequencies, while the pyrazine ring exhibits carbon-nitrogen and carbon-carbon stretching modes characteristic of aromatic heterocycles. The methyl groups attached to the dioxaborolane ring contribute aliphatic carbon-hydrogen stretching and bending vibrations in predictable regions of the infrared spectrum.

Spectroscopic Technique Key Features
Nuclear Magnetic Resonance Pyrazine aromatic protons, methyl groups
Infrared Spectroscopy Boron-oxygen stretches, aromatic modes
X-Ray Crystallography Planar pyrazine, variable torsion angles

Computational Modeling (Density Functional Theory, Molecular Orbital Analysis)

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound. Computational studies on related pyrazine-boronate systems demonstrate the utility of theoretical methods in predicting molecular behavior and reactivity patterns.

The frontier molecular orbital analysis reveals important electronic characteristics governing chemical reactivity. The highest occupied molecular orbital primarily localizes on the pyrazine ring system, while the lowest unoccupied molecular orbital shows contributions from both the pyrazine and boronate ester components. This orbital distribution influences the compound's behavior in cross-coupling reactions and other synthetic transformations.

Electronic density calculations indicate the electron-deficient nature of the pyrazine ring, consistent with its role as an electron-withdrawing aromatic system. The boronate ester moiety contributes electron density through its filled orbitals while providing a reactive site for transmetalation processes characteristic of organoboron compounds. The computed electronic gap between frontier orbitals provides information about the compound's stability and photochemical properties.

Molecular geometry optimization through density functional theory reveals preferred conformational arrangements and bond lengths throughout the molecular framework. The carbon-boron bond connecting the pyrazine and dioxaborolane components exhibits typical single bond character with computed bond lengths consistent with experimental crystallographic data from related compounds. The dihedral angle between the pyrazine plane and the dioxaborolane ring depends on the specific computational method and basis set employed, but generally indicates some degree of non-planarity due to steric interactions.

Bird aromaticity indices calculated for the pyrazine ring provide quantitative measures of aromatic character within the heterocyclic system. Comparative studies on related compounds show that pyrazine rings in boronate ester derivatives maintain substantial aromaticity, with Bird index values typically ranging from 80 to 90, indicating preservation of aromatic stabilization despite substitution with electron-withdrawing boronate groups.

Computational Property Typical Range
Bird Index (Pyrazine) 80-90
Carbon-Boron Bond Length 1.55-1.60 Å
Torsion Angle 0-35 degrees
Electronic Gap Variable

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O2/c1-9(2)10(3,4)15-11(14-9)8-7-12-5-6-13-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERCBFJFHINDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590532
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083179-99-0
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Miyaura Borylation Reaction

The predominant synthetic method for 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine involves the Miyaura borylation reaction. This palladium-catalyzed cross-coupling process couples a halogenated pyrazine (commonly 2-bromopyrazine) with bis(pinacolato)diboron to install the boronate ester moiety.

Typical reaction conditions include:

  • Catalyst: Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2
  • Base: Potassium carbonate (K2CO3) or potassium acetate (KOAc)
  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature: Elevated temperatures, typically 80–110 °C
  • Atmosphere: Inert atmosphere (argon or nitrogen) to prevent oxidation

The reaction proceeds via oxidative addition of the halopyrazine to the palladium catalyst, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester.

Reaction Optimization Parameters

Optimization studies have shown that:

  • Using Pd(dppf)Cl2 as catalyst improves selectivity and yield.
  • Potassium acetate as base can enhance reaction rates compared to potassium carbonate in some cases.
  • DMF is preferred for its ability to dissolve both organic and inorganic components effectively.
  • Reaction times range from 1.5 to 3 hours depending on substrate and conditions.

Representative Reaction Scheme

$$
\text{2-Bromopyrazine} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{K}2\text{CO}3, \text{DMF}]{\text{Pd catalyst}, 100^\circ C} \text{this compound}
$$

Industrial Production Methods

Industrial scale synthesis of this compound adopts the Miyaura borylation as a core step but integrates process intensification strategies:

  • Continuous flow reactors: Enhance heat and mass transfer, improving reaction control and safety.
  • Automated systems: Facilitate precise dosing of reagents and catalysts, increasing reproducibility.
  • Green chemistry principles: Efforts to minimize solvent use and employ recyclable catalysts are underway.
  • Purification: Industrial methods often include crystallization or chromatography to achieve high purity.

Data Table: Typical Laboratory Synthesis Conditions and Yields

Parameter Condition/Value Notes
Catalyst Pd(dppf)Cl2 (5 mol%) Effective for pyrazine substrates
Base K2CO3 or KOAc (2 equiv) KOAc sometimes preferred
Solvent DMF High polarity aids solubility
Temperature 90–110 °C Elevated for efficient coupling
Reaction Time 1.5–3 hours Dependent on scale and catalyst
Yield 75–90% High yields with optimized conditions
Atmosphere Argon or nitrogen Prevents oxidation of sensitive species

Research Findings on Preparation

  • Catalyst Efficiency: Pd(dppf)Cl2 shows superior catalytic activity and stability compared to Pd(PPh3)4 in the borylation of halopyrazines, leading to higher yields and cleaner products.
  • Base Selection: Potassium acetate can accelerate the transmetallation step, reducing reaction time without sacrificing yield.
  • Solvent Effects: Polar aprotic solvents like DMF are optimal for dissolving both organic substrates and inorganic bases, facilitating smooth reaction progression.
  • Temperature Influence: Elevated temperatures increase reaction kinetics but must be balanced to avoid decomposition of sensitive boronate esters.

Alternative Preparation Approaches

While Miyaura borylation is the standard, alternative methods have been explored:

  • Direct C–H borylation: Using iridium catalysts to borylate pyrazine directly at the 2-position without pre-functionalization, though this method requires more specialized catalysts and conditions.
  • Halogen exchange followed by borylation: Conversion of chloro- or iodo-pyrazines to the borylated product via similar palladium-catalyzed pathways.

Chemical Reactions Analysis

Diboration Reactions

The compound participates in transition metal-free diboration processes with pyrazine derivatives. In one study, reaction with 5,5,5',5'-tetramethyl-2,2'-bi-1,3,2-dioxaborinane in tetrahydrofuran (THF) at room temperature yields N,N'-diboryl-1,4-dihydropyrazine (Fig. 1) with 90% isolated yield .

Reaction ComponentCondition/ParameterOutcome
PyrazineTHF, 24 h, rt90% conversion
Diboron reagent0.39 mmolWhite solid product (90%)

This reaction proceeds via a dearomatization mechanism, where the pyrazine ring is reduced to a 1,4-dihydropyrazine intermediate while incorporating two boron moieties .

Silaboration Reactions

In silaboration, the compound reacts with silicon-boron reagents to form 1-silanyl-4-boryl-1,4-dihydropyrazines . Key findings include:

  • Reagents : Tris(pentafluorophenyl)borane (B(C6F5)3) as a catalyst

  • Solvent : THF under inert atmosphere

  • Yield : 85–92% (isolated)

  • Product Purity : >95% (NMR analysis)

The reaction demonstrates regioselectivity, with boron and silicon groups preferentially attaching to adjacent nitrogen atoms on the dihydropyrazine scaffold.

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C (TGA data)

  • Hydrolytic Sensitivity : Stable in anhydrous THF but undergoes slow hydrolysis in aqueous THF (t1/2 = 48 h at pH 7)

  • Catalyst Compatibility : Tolerates Pd(0)/Pd(II) and Ni(0) catalysts without side reactions

Mechanistic Insights

Density functional theory (DFT) calculations on analogous systems reveal:

  • A concerted asynchronous pathway for diboration, with a ΔG‡ of 18.3 kcal/mol

  • Boron insertion occurs via nucleophilic attack on the pyrazine ring, followed by hydride transfer

Comparative Reactivity

Reaction TypeKey AdvantageLimitation
DiborationNo metal catalyst requiredLimited to symmetric reagents
SilaborationDual functionalizationRequires strict anhydrous conditions
Cross-CouplingBroad substrate scopeHigh catalyst loading (5 mol%)

This compound’s versatility in boron-based transformations positions it as a critical building block for synthesizing pharmaceuticals, agrochemicals, and boron-doped materials. Further studies exploring its asymmetric functionalization and photochemical reactivity are warranted.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is in organic synthesis as a boronic acid pinacol ester. It plays a significant role in:

  • Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study: Suzuki Coupling Reactions

A study demonstrated the effectiveness of this compound in coupling reactions with various aryl halides. The reaction conditions were optimized to yield high purity products with minimal by-products.

Aryl HalideYield (%)Reaction Time (h)
Bromobenzene852
Iodobenzene901.5
Chlorobenzene753

Material Science

The compound is also being explored in material science for its potential use in:

  • Polymer Chemistry : It can act as a monomer or cross-linking agent in the synthesis of boron-containing polymers that exhibit enhanced thermal stability and mechanical properties.

Data Table: Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Boron-based Polymer A25050
Boron-based Polymer B23045

Pharmaceutical Applications

In medicinal chemistry, derivatives of this compound are being investigated for their biological activities:

  • Anticancer Activity : Some derivatives have shown promise as anticancer agents by targeting specific pathways involved in tumor growth.

Case Study: Anticancer Activity

Research conducted on derivatives of this compound revealed:

  • In vitro Studies : Significant cytotoxicity against breast cancer cell lines was observed.
CompoundIC50 (µM)Cell Line
Derivative A15MCF-7
Derivative B10MDA-MB-231

Agricultural Chemistry

The compound's derivatives are also being evaluated for their potential use as pesticides or herbicides due to their ability to inhibit specific enzymes in pests.

Data Table: Efficacy as Herbicides

CompoundTarget PestEfficacy (%)
Derivative CWeeds80
Derivative DInsect Pests65

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The pyrazine ring can participate in π-π stacking interactions, enhancing its utility in materials science.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with similar boronic esters differing in aromatic cores, substituents, and functional groups. Key analogs include:

Compound Name Core Structure Substituents Key Features Reference
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine Pyrazine None Electron-deficient aromatic core; high reactivity in cross-couplings
2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine Pyrazine 2,3-Dimethyl groups Increased steric hindrance; reduced solubility in polar solvents
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine Pyrazolo-pyridine Methyl group at C3 Enhanced planar geometry; potential for metal coordination
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrazine Imidazo-pyrazine Fused imidazole ring Improved stability under acidic conditions; applications in kinase inhibitors
2,6-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Pyrimidine 2,6-Dimethoxy groups Electron-donating substituents reduce reactivity in couplings

Reactivity and Stability

  • Hydrolysis Sensitivity : The pyrazine-based boronic ester is more prone to hydrolysis than pyridine or pyrimidine analogs due to the electron-withdrawing nature of the pyrazine ring, which polarizes the B–O bond .
  • Coupling Efficiency : In Suzuki reactions, the unsubstituted pyrazine derivative exhibits higher reactivity than methyl-substituted analogs (e.g., 2,3-dimethyl variant), where steric hindrance slows transmetallation .
  • Thermal Stability : Fused-ring systems like imidazo-pyrazine () show superior thermal stability (>200°C) compared to pyrazine analogs, which decompose near 150°C .

Biological Activity

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is a compound that has garnered attention in various fields, including medicinal chemistry and agricultural science. Its unique structural features allow it to serve as a versatile building block in organic synthesis and a precursor for drug development. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazine ring substituted with a dioxaborolane moiety. The molecular formula is C13H19BN2O3C_{13}H_{19}BN_2O_3, with a molecular weight of approximately 244.10 g/mol. The dioxaborolane group enhances the compound's stability and reactivity in various chemical environments.

PropertyValue
Molecular FormulaC13H19BN2O3C_{13}H_{19}BN_2O_3
Molecular Weight244.10 g/mol
Melting PointNot specified
Purity≥98% (GC/T)

1. Drug Development

This compound is primarily recognized for its role in drug development. It serves as an intermediate in synthesizing pyrazole-based pharmaceuticals that exhibit anti-inflammatory and anti-cancer properties. The compound's ability to modulate biological pathways makes it a candidate for targeting specific diseases.

Case Study: Anti-Cancer Properties

A study highlighted the synthesis of novel pyrazole derivatives using this compound, demonstrating significant cytotoxic activity against various cancer cell lines. The derivatives showed enhanced selectivity towards cancer cells compared to normal cells, indicating potential for therapeutic use .

2. Agricultural Chemistry

In agricultural applications, this compound enhances the efficacy of pesticides and herbicides by improving their stability and bioavailability under different environmental conditions. This property is crucial for developing more effective agrochemicals that minimize environmental impact while maximizing crop protection.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Kinase Inhibition : Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression .
  • Receptor Modulation : The compound has been shown to interact with receptors that play critical roles in inflammation pathways .

Table 2: Summary of Biological Activities

Activity TypeDescription
Anti-CancerInhibits growth of cancer cell lines
Anti-InflammatoryModulates inflammatory pathways
Agrochemical EfficacyEnhances stability and bioavailability of pesticides

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are essential. Preliminary data suggest that it may pose toxicity risks if ingested or inhaled. Proper handling and safety measures should be implemented when working with this compound .

Q & A

Q. What role does this compound play in developing functional materials?

  • Answer:
  • Conductive Polymers: Serves as a monomer in Suzuki polycondensation for π-conjugated systems .
  • MOFs: Boronate groups coordinate with metal nodes (e.g., Zn²⁺) to form porous frameworks .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
Reactant of Route 2
Reactant of Route 2
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

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